(S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine
Description
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-5-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7,11H,2-4,14H2,1H3/t11-/m0/s1 |
InChI Key |
UGZORIVFGFYURV-NSHDSACASA-N |
Isomeric SMILES |
CCCC[C@@H](C1=CC(=CC(=C1)Br)F)N |
Canonical SMILES |
CCCCC(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
Biological Activity
(S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanism of action, and structure-activity relationships (SAR) based on recent studies and findings in the literature.
Chemical Structure and Properties
The compound is characterized by a pentan-1-amine backbone with a bromine and fluorine substituent on the phenyl ring. Its molecular formula is C₁₁H₁₄BrF, and it has a molecular weight of approximately 273.14 g/mol. The presence of halogen atoms can influence the compound's lipophilicity and biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of phenyl-containing amines exhibit significant antimicrobial activity. For instance, compounds similar to (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 µg/mL, indicating their potential as antibacterial agents .
Anticancer Activity
Research has indicated that compounds with similar structural features may possess anticancer properties. For example, studies on related amine derivatives revealed their ability to inhibit cancer cell proliferation in vitro. Notably, the incorporation of halogens like bromine and fluorine has been associated with enhanced cytotoxicity against cancer cell lines .
The biological activity of (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine is thought to stem from its interaction with specific biological targets. Evidence suggests that such compounds may act as inhibitors of key enzymes or receptors involved in cellular signaling pathways. For example, some derivatives have been shown to inhibit adenosine receptors, which play a crucial role in various physiological processes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the phenyl ring significantly affect biological activity. The presence of electron-withdrawing groups such as bromine and fluorine enhances the compound's potency by increasing its ability to interact with target proteins. Table 1 summarizes the effects of different substituents on antimicrobial activity.
| Substituent | Position | Activity (MIC µg/mL) |
|---|---|---|
| None | - | >64 |
| Fluorine | 5 | 32 |
| Bromine | 3 | 16 |
| Methyl | 4 | 8 |
Case Studies
Several case studies highlight the potential of (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine in drug development:
- Antimicrobial Study : A study evaluated a series of phenyl-pentanamines for their antibacterial properties against MRSA. The compound exhibited an MIC of 16 µg/mL, demonstrating significant efficacy compared to standard antibiotics .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that compounds with similar structures induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM .
- Enzyme Inhibition : Research indicated that certain derivatives inhibited key metabolic enzymes involved in cancer progression, suggesting a mechanism by which these compounds exert their anticancer effects .
Scientific Research Applications
Pharmacological Applications
Neurotransmitter Modulation
Research indicates that compounds structurally related to (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine can act as selective inhibitors of dopamine and norepinephrine transporters. The modulation of these neurotransmitters is crucial for developing treatments for disorders such as depression and attention deficit hyperactivity disorder (ADHD) . The compound's ability to selectively inhibit the reuptake of these neurotransmitters suggests potential applications in treating conditions like cocaine addiction, where enhancing dopaminergic activity is beneficial .
Synthetic Chemistry
Building Block for Drug Development
(S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine can serve as a synthetic intermediate in the development of more complex pharmaceutical agents. Its bromo and fluorine substituents allow for further functionalization, making it a versatile building block in organic synthesis . The compound's structural features facilitate cross-coupling reactions, which are pivotal in synthesizing various biologically active compounds .
Case Study 1: Neurotransmitter Transporter Inhibition
A study evaluated a series of analogs related to (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine, focusing on their potency as inhibitors of dopamine and norepinephrine transporters. The results indicated that specific structural modifications significantly enhanced their selectivity and potency, highlighting the importance of stereochemistry in drug design .
Case Study 2: Synthesis of Complex Molecules
In another study, (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine was utilized as a precursor for synthesizing quinazolines through oxidative coupling reactions. This method demonstrated high efficiency and selectivity, showcasing the compound's utility in creating complex pharmacophores relevant to cancer treatment .
Conclusion and Future Directions
(S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine exhibits significant potential in pharmacological applications, particularly concerning neurotransmitter modulation and as a synthetic intermediate. Further research is warranted to explore its full therapeutic potential and to optimize its synthesis for broader applications in drug development.
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis methods, and commercial aspects of (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine and related compounds:
Key Observations:
- Halogenation Patterns : The target compound’s meta-bromo and meta-fluoro substituents contrast with the para/meta-difluoro pattern in ’s compound. Bromine’s bulkiness may hinder receptor binding compared to fluorine, but enhances electrophilic reactivity .
- Stereochemistry : The (S)-configuration is shared with ’s compound, underscoring the role of chirality in enzyme inhibition (e.g., BACE1 inhibitors) .
Commercial and Economic Considerations
- Cost : (S)-(+)-1-Methyl-3-phenylpropylamine is priced at 47,200 JPY/g , reflecting the premium for chiral amines. The target compound’s halogenation and longer chain likely increase synthesis costs, though exact data are unavailable .
- Availability : Halogenated aryl amines (e.g., ’s 2-(Bromomethyl)-1,5-difluoro-3-methoxybenzene) are often custom-synthesized, implying niche commercial availability for the target compound .
Preparation Methods
Halogenation of the Aromatic Ring
Selective Bromination and Fluorination: The phenyl ring is first subjected to electrophilic aromatic substitution to introduce bromine at the 3-position and fluorine at the 5-position. This step requires careful control of reaction conditions to avoid poly-substitution or positional isomer formation.
Typical reagents include bromine or N-bromosuccinimide (NBS) for bromination, and selective fluorinating agents such as Selectfluor or elemental fluorine under controlled conditions.
Formation of the Pentan-1-amine Chain
Use of Grignard Reagents: The halogenated aromatic compound can be converted into an organomagnesium intermediate (arylmagnesium bromide) which then reacts with appropriate electrophiles to form the pentan-1-amine side chain.
Reductive Amination or Alkylation: Alternatively, the pentan-1-amine moiety can be introduced via reductive amination of a corresponding aldehyde or ketone intermediate or by alkylation of amines with suitable alkyl halides.
Asymmetric Synthesis and Resolution
Chiral Catalysts and Ligands: Enantioselective synthesis can be achieved through catalytic asymmetric reactions, such as enantioselective allylboration or asymmetric hydrogenation, employing chiral ligands like BINOL derivatives.
Chiral Chromatography: If a racemic mixture is obtained, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be used to separate the (S)-enantiomer.
Use of Chiral Auxiliaries: Attachment of chiral auxiliaries followed by diastereoselective transformations and subsequent removal of the auxiliary can yield the desired enantiomer.
| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Aromatic Bromination | Electrophilic substitution | Br2 or NBS, solvent (e.g., CCl4), 0-25°C | 70-90 | Regioselective for 3-position |
| Aromatic Fluorination | Electrophilic fluorination | Selectfluor or elemental F2, controlled temp | 60-80 | Requires careful temperature control |
| Formation of Grignard reagent | Metalation | Mg, dry ether, inert atmosphere | 80-95 | Sensitive to moisture |
| Side Chain Formation | Nucleophilic addition | Reaction with alkyl halide or aldehyde | 65-85 | Followed by reduction or amination |
| Chiral Resolution | Chromatography or auxiliary | Chiral HPLC or chiral auxiliary | 90-99 (ee) | Enantiomeric excess critical |
Studies indicate that the use of chiral BINOL-based catalysts in asymmetric allylboration reactions of 2-bromoaryl ketones can efficiently produce chiral alcohol intermediates, which can be further converted into chiral amines with high enantiomeric excess.
Oxidation of secondary alcohol intermediates to ketones followed by reductive amination has been optimized to yield the desired chiral amine with minimal racemization.
The halogen substituents (Br and F) influence the electronic properties of the aromatic ring, affecting reactivity and regioselectivity in subsequent synthetic steps. Optimized halogenation conditions are crucial to maintain the integrity of the substituents during the synthesis.
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Selective bromination and fluorination of phenyl ring | High regioselectivity, straightforward | Requires careful control to avoid over-substitution |
| Grignard Reagent Approach | Formation of organomagnesium intermediate for side chain construction | High reactivity, versatile | Sensitive to moisture, requires inert atmosphere |
| Reductive Amination | Conversion of ketones/aldehydes to amines using reducing agents | Mild conditions, good yields | Possible racemization, requires chiral control |
| Asymmetric Catalysis | Use of chiral ligands/catalysts for enantioselective synthesis | High enantiomeric purity | Catalyst cost, reaction optimization needed |
| Chiral Resolution | Separation of enantiomers by chromatography or auxiliaries | Effective for racemic mixtures | Additional purification step, potential yield loss |
The preparation of (S)-1-(3-Bromo-5-fluorophenyl)pentan-1-amine involves a combination of selective halogenation, formation of the pentan-1-amine side chain via organometallic or reductive amination methods, and chiral resolution or asymmetric synthesis to achieve the desired enantiomer. Advances in asymmetric catalysis and careful optimization of reaction conditions have enabled efficient synthesis with high enantiomeric excess and yield, suitable for pharmaceutical research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
